molecular formula C16H20BrNO2 B13516471 tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate

tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate

Cat. No.: B13516471
M. Wt: 338.24 g/mol
InChI Key: SPKVDLFDICLOLM-UHFFFAOYSA-N
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Description

This spirocyclic compound (CAS: 885269-31-8) features a bromine atom at the 7' position of the isoquinoline ring, a tert-butyl carbamate protecting group, and a strained cyclopropane ring fused to the spiro junction. It is a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and heterocyclic scaffolds in drug discovery . Its structural uniqueness lies in the spirocyclopropane motif, which introduces conformational rigidity and modulates electronic properties, enhancing binding affinity to biological targets like Wee1 kinase .

Properties

IUPAC Name

tert-butyl 7-bromospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-15(2,3)20-14(19)18-9-11-8-12(17)4-5-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKVDLFDICLOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C3(C1)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Spirocyclization: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Bromination: The bromine atom is introduced through a selective bromination reaction, typically using N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The tert-butyl ester group is introduced via esterification, using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isoquinoline core.

    Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while reduction can yield a debrominated product.

Scientific Research Applications

tert-Butyl 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure can facilitate binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Key Substituent CAS Number
Target Bromo Compound C₁₇H₂₁BrN₂O₂ 377.27 7'-Br 885269-31-8
7'-Chloro Analog C₁₁H₁₃ClN 194.68 7'-Cl Not Provided
7'-Fluoro Analog C₁₁H₁₃FN 177.23 7'-F 1203683-68-4
Boronate Ester Derivative C₂₂H₃₂BNO₄ 385.30 7'-Bpin 1338097-05-4

Biological Activity

The compound tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate is a member of the spirocyclic isoquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
6-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]C15H18BrNLacks carboxylate group; simpler structure
tert-butyl 6-bromoisoquinoline-2-carboxylateC16H20BrNO2No spirocyclic structure; different ring system
N-benzyl-6-bromoisoquinolin-2(1H)-oneC16H16BrNContains a benzyl substituent; no spirocyclic feature

This table illustrates the distinctive features of this compound compared to related compounds, emphasizing its potential for unique biological interactions.

Pharmacological Properties

Research into the biological activity of this compound is still emerging. Preliminary studies suggest several pharmacological effects, including:

  • Anticancer Activity : Initial investigations indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Specific mechanisms are yet to be fully elucidated, but potential pathways include apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a possible application in treating inflammatory diseases.

Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound could act as an inhibitor for enzymes associated with inflammation or cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar compounds within the spirocyclic isoquinoline family. For instance:

  • A study published in Molecules examined the anti-cancer properties of various isoquinoline derivatives, revealing that structural modifications significantly impact their efficacy against tumor cells .
  • Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit cytokine release in vitro .

These findings underscore the importance of further research into this compound to confirm its biological activities and elucidate its mechanisms.

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